Ethyl 2-[bis(benzenesulfonyl)amino]acetate

Catalog No.
S14328150
CAS No.
94500-78-4
M.F
C16H17NO6S2
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[bis(benzenesulfonyl)amino]acetate

CAS Number

94500-78-4

Product Name

Ethyl 2-[bis(benzenesulfonyl)amino]acetate

IUPAC Name

ethyl 2-[bis(benzenesulfonyl)amino]acetate

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

JPYKCMNCESLVOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Ethyl 2-[bis(benzenesulfonyl)amino]acetate is an organic compound characterized by the presence of two benzenesulfonyl groups attached to an amino group, which is further linked to an ethyl acetate moiety. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities. The molecular formula for ethyl 2-[bis(benzenesulfonyl)amino]acetate is C16H18N2O6S2C_{16}H_{18}N_{2}O_{6}S_{2}, and it has a molecular weight of approximately 366.45 g/mol .

, including:

  • Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
  • Reduction: The reduction process can yield corresponding amines or alcohols, depending on the reducing agent used.
  • Substitution Reactions: The compound may undergo nucleophilic or electrophilic substitutions, facilitated by the presence of the sulfonyl groups which can stabilize intermediates during reactions .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that compounds containing benzenesulfonyl groups often exhibit significant biological activities, such as enzyme inhibition and antimicrobial properties. Ethyl 2-[bis(benzenesulfonyl)amino]acetate has shown potential as a dual inhibitor of histone deacetylases, which are important targets in cancer therapy. The presence of the amino group allows for interaction with metal ions in enzymatic pathways, enhancing its biological efficacy .

The synthesis of ethyl 2-[bis(benzenesulfonyl)amino]acetate typically involves multi-step organic reactions. Key methods include:

  • Amidation Reactions: This involves reacting benzenesulfonyl chloride with an amine to form the corresponding amide.
  • Esterification: The reaction between carboxylic acids and alcohols (in this case, ethyl acetate) to form esters is crucial in synthesizing this compound.
  • Hinsberg Reaction: This specific method can be employed to differentiate between primary, secondary, and tertiary amines using benzenesulfonyl chloride .

Ethyl 2-[bis(benzenesulfonyl)amino]acetate finds applications in various domains:

  • Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
  • Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
  • Biochemical Assays: Its unique structure allows it to serve as a probe for studying enzyme activities and interactions in biological systems .

Studies have demonstrated that ethyl 2-[bis(benzenesulfonyl)amino]acetate interacts with various biomolecules through hydrogen bonding and coordination with metal ions. Its ability to form stable complexes enhances its effectiveness as an enzyme inhibitor. Research into its interaction with histone deacetylases has shown promising results, indicating its potential role in therapeutic applications against certain cancers .

Several compounds share structural similarities with ethyl 2-[bis(benzenesulfonyl)amino]acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-bis(benzenesulfonyl)acetateC16H18O6S2C_{16}H_{18}O_{6}S_{2}Contains two sulfonyl groups but lacks the amino functional group
N-(4-bromobenzenesulfonyl)-L-proline methyl esterC12H14BrNO4SC_{12}H_{14}BrNO_4SFeatures a proline backbone influencing biological activity
2-(benzenesulfonyl)-N-methylacetamideC10H11NO3SC_{10}H_{11}NO_3SContains a methyl group instead of an ethoxy group

Ethyl 2-[bis(benzenesulfonyl)amino]acetate is unique due to its dual sulfonamide structure combined with an acetate moiety, which enhances its solubility and reactivity compared to similar compounds. Its specific interactions with biological targets further distinguish it from other sulfonamide derivatives .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Exact Mass

383.04972961 g/mol

Monoisotopic Mass

383.04972961 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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